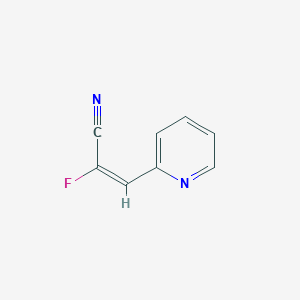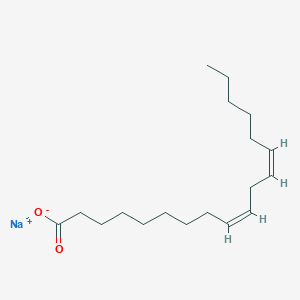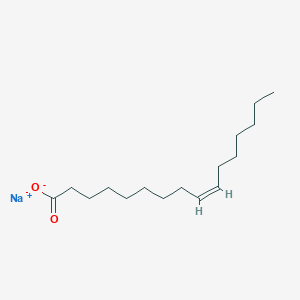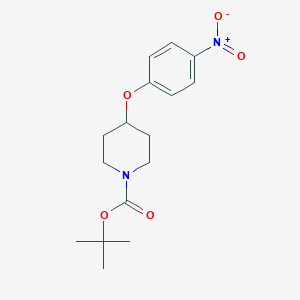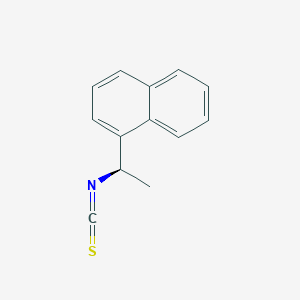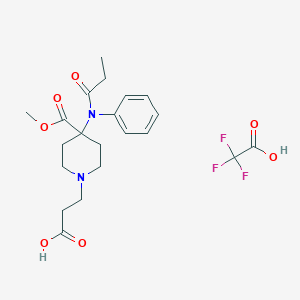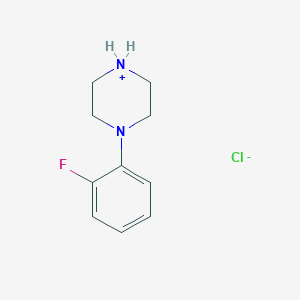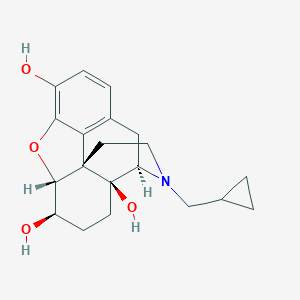
2-(1-adamantyl)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane is the simplest diamondoid with a chemical formula of C10H16. It consists of four cyclohexane rings in an armchair configuration . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane is characterized by its unique physical and chemical properties. It is the most stable isomer of C10H16 .
Aplicaciones Científicas De Investigación
Anti-Trypanosomal Activity
Adamantane derivatives, including 2-(1-adamantyl)-N-hydroxyacetamide, have been investigated for their potential anti-trypanosomal activity. Foscolos et al. (2022) synthesized adamantane arylhydroxamic acids, including 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, demonstrating interesting profiles against Trypanosoma brucei and Trypanosoma cruzi. These compounds, functionalized as hydroxamic acids, show promise for further investigation due to their activity and toxicity profiles against trypanosomes (Foscolos et al., 2022).
Synthesis of Functionalized Compounds
Shmailov et al. (2010) described efficient synthetic approaches to functionalized adamantyl uracils and related compounds, which are significant in medicinal chemistry. The selective hydroxylation of adamantane tertiary C–H bonds in these uracils leads to derivatives with various functional groups, displaying moderate antiviral activity. This research highlights the versatility of adamantane derivatives in synthesizing biologically active molecules (Shmailov et al., 2010).
Adamantylation in Organic Synthesis
Novakov et al. (2020) studied the alkylation of N-aryl and N-arylalkyl acetamides with hydroxy adamantane derivatives, demonstrating the synthesis of adamantylaminoarenes with high yields and purity. This research provides insight into the adamantylation process, enhancing the synthesis of adamantane-containing compounds with potential pharmaceutical applications (Novakov et al., 2020).
Biocatalytic Oxidation of Adamantane
Sarkar et al. (2016) explored the biocatalytic oxidation of adamantane derivatives, including N-(1-adamantyl)acetamide, using the cytochrome P450 enzyme CYP101B1. By employing substrate engineering and protective groups, they achieved efficient and selective oxidation of adamantane frameworks, opening avenues for the synthesis of novel adamantane-based compounds (Sarkar et al., 2016).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Ye et al. (2017) identified BMS-816336, a hydroxy-substituted adamantyl acetamide, as a potent inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This compound demonstrates significant selectivity and pharmacodynamic effects, highlighting the therapeutic potential of adamantane derivatives in treating metabolic disorders (Ye et al., 2017).
Mecanismo De Acción
Target of Action
Adamantane derivatives have been found to interact with various targets, such as the transient receptor potential vanilloid 1 (trpv1) receptor . TRPV1 is a non-selective cation channel activated by high temperatures and chemical agonists, playing a crucial role in nociceptive afferent neurons .
Mode of Action
For instance, SA13353, a novel TRPV1 agonist, inhibits tumor necrosis factor-a production by activating capsaicin-sensitive afferent neurons
Biochemical Pathways
The activation of trpv1 by adamantane derivatives has been associated with the modulation of inflammatory responses . This suggests that 2-(1-adamantyl)-N-hydroxyacetamide might influence similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Adamantane derivatives are known to have desirable pharmacokinetic properties, contributing to lower variability and low potential for drug interaction . They are rapidly and well absorbed, with renal clearance accounting for a significant portion of total body clearance
Result of Action
It is known that adamantane derivatives can promote the formation of different atypical tubulin assemblies . This suggests that 2-(1-adamantyl)-N-hydroxyacetamide might have similar effects, but more research is needed to confirm this.
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZCKUGJZBWOQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377918 |
Source


|
| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-hydroxyacetamide | |
CAS RN |
136561-40-5 |
Source


|
| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


